Glycocholate sodium, also known as sodium glycocholate, is a bile salt formed from the conjugation of cholic acid and glycine. It is a white to off-white powder, soluble in water, and primarily functions as a surfactant that facilitates the emulsification of fats in the gastrointestinal tract. The chemical formula for glycocholate sodium is , with a molecular weight of approximately 487.6 g/mol . This compound plays a critical role in digestion and absorption processes, particularly in the solubilization of dietary lipids.
The compound's ability to participate in these reactions makes it versatile in biochemical applications.
Glycocholate sodium exhibits various biological activities:
Additionally, glycocholate sodium has been shown to enhance the buccal absorption of certain drugs, such as insulin, indicating its potential use in drug delivery systems .
Glycocholate sodium can be synthesized through several methods:
Glycocholate sodium has various applications across different fields:
Its role as a surfactant makes it valuable in both therapeutic and industrial applications.
Research on glycocholate sodium has highlighted its interactions with various compounds:
These interactions are critical for understanding its efficacy in drug delivery systems.
Glycocholate sodium shares similarities with several other bile salts and derivatives. Here are some comparable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Glycocholic Acid | Conjugate of cholic acid | Natural bile salt found in mammals |
Cholylglycine | Glycine conjugate | Similar structure but lacks sodium component |
Sodium Taurocholate | Conjugate of taurocholic acid | Different amino acid (taurine) used |
Sodium Deoxycholate | Derived from cholic acid | More hydrophobic than glycocholate sodium |
Sodium Chenodeoxycholate | Another bile salt | Different structural properties affecting solubility |
The uniqueness of glycocholate sodium lies in its specific conjugation with glycine and its role as a surfactant that enhances fat emulsification compared to other bile salts.
Glycocholate sodium, systematically named sodium N-(3α,7α,12α-trihydroxy-5β-cholan-24-oyl)glycinate, belongs to the family of conjugated bile acids. Its molecular formula, $$ \text{C}{26}\text{H}{42}\text{NNaO}_6 $$, reflects the union of cholic acid’s steroidal backbone with a glycine moiety via an amide bond, followed by sodium salt formation at the carboxylate group. This conjugation markedly enhances water solubility compared to unconjugated bile acids, enabling efficient micelle formation during lipid digestion.
Bile acids are classified into primary and secondary categories based on their biosynthetic origin. Glycocholate sodium is a primary conjugated bile acid, synthesized exclusively in hepatocytes through the enzymatic coupling of cholic acid (a primary bile acid) with glycine. The classification hierarchy is as follows:
Bile Acid Category | Example | Biosynthetic Origin |
---|---|---|
Primary unconjugated | Cholic acid | Hepatic cholesterol oxidation |
Primary conjugated | Glycocholate sodium | Glycine conjugation in liver |
Secondary unconjugated | Deoxycholic acid | Bacterial dehydroxylation |
Secondary conjugated | Glycodeoxycholate sodium | Conjugation of secondary acids |
This structural classification underscores glycocholate sodium’s role as a physiological surfactant, reducing surface tension at lipid-water interfaces to facilitate pancreatic lipase activity.
The journey to isolate and synthesize glycocholate sodium began in 1848, when A. Strecker first identified taurocholic and glycocholic acids in ox bile, though their exact structures remained elusive. Early 20th-century work by Windaus and Wieland elucidated the steroidal nature of bile acids, paving the way for targeted synthesis. A landmark achievement came in 2012, when Venturoni et al. developed a high-yield (95%) synthetic route using $$ N $$-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent, reacting cholic acid with glycine in a dimethyl sulfoxide-acetonitrile solvent system.
Key historical milestones include:
These advances resolved long-standing challenges in achieving regioselective amidation, as the C-24 carboxyl group of cholic acid exhibits lower reactivity compared to its hydroxyl groups.
Modern studies have uncovered glycocholate sodium’s dual role as a metabolic modulator and pharmaceutical excipient. In the gut microbiota, it serves as a substrate for bile salt hydrolase (BSH) enzymes, which deconjugate it into free cholic acid and glycine. This activity links glycocholate sodium to colon cancer risk, as elevated systemic bile acid levels promote carcinogenesis through FXR receptor-mediated signaling. A 2018 prospective cohort study demonstrated that plasma glycocholate sodium concentrations above 2.1 nM correlated with a 3.2-fold increase in colorectal adenoma risk.
Pharmaceutically, glycocholate sodium’s amphiphilicity enhances drug solubility in lipid-based formulations. It improves the oral bioavailability of hydrophobic drugs like paclitaxel by 40–60% in murine models, attributed to micelle-mediated intestinal absorption. Recent innovations include its use in:
Ongoing clinical trials (NCT04871919, NCT05163301) are evaluating glycocholate sodium as a permeation enhancer for oral insulin, with Phase IIa data showing a 34% reduction in postprandial glucose levels. These applications underscore its versatility beyond classical digestive functions.
Sodium glycocholate possesses the molecular formula $$ \text{C}{26}\text{H}{42}\text{NNaO}_6 $$, with a molecular weight of 487.6 g/mol [1] [2]. Its IUPAC name, sodium 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate, reflects its cholic acid backbone conjugated to glycine via an amide bond [1] [2]. The sodium counterion stabilizes the carboxylate group, enhancing solubility in aqueous environments.
Table 1: Molecular Identity of Sodium Glycocholate
Property | Value |
---|---|
CAS Registry Number | 863-57-0 |
Molecular Formula | $$ \text{C}{26}\text{H}{42}\text{NNaO}_6 $$ |
Molecular Weight | 487.6 g/mol |
IUPAC Name | Sodium 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-... |
The glycine moiety is appended to the C-24 position of the cholic acid skeleton, distinguishing it from taurine-conjugated analogs like taurocholic acid [3].
Sodium glycocholate’s bioactivity is dictated by its stereochemistry. The cholic acid core contains three hydroxyl groups at positions 3α, 7α, and 12α, alongside a 5β-hydrogen, forming a rigid, amphipathic structure [2]. The isomeric SMILES notation clarifies spatial arrangements:
$$ \text{O}[C@H]1[C@]2([C@]3(C@@(C@@(CC3)[H])C@@HC[C@@]2([C@]4(C)C@(CC@HCC4)[H])[H])[H])[H].[Na] $$
This notation confirms the α-orientation of hydroxyl groups and β-orientation of methyl groups, critical for micelle formation [2].
Conformational studies using collision cross-section (CCS) measurements reveal multiple gas-phase conformers. For instance, the deprotonated ion $$[M-H]^-$$ exhibits a CCS of 202.2 Ų, while the sodiated adduct $$[M+Na]^+$$ measures 202.8 Ų [7]. These variations arise from flexibility in the glycine side chain and hydroxyl group orientations.
Sodium glycocholate typically exists as a crystalline solid under ambient conditions, with a purity exceeding 98% in commercial preparations [2]. While specific data on hydrated forms are limited, its hygroscopic nature suggests an affinity for water molecules, particularly at the polar hydroxyl and carboxylate regions. X-ray diffraction studies of analogous bile salts indicate that hydration shells stabilize the crystal lattice by bridging adjacent molecules via hydrogen bonds [5] [6].
Table 2: Physical Properties of Sodium Glycocholate
Property | Description |
---|---|
Physical State | Crystalline solid |
Storage Conditions | -20°C (freezer) |
Solubility | Highly soluble in water |
The absence of a distinct melting point in literature suggests decomposition upon heating, consistent with organic salts containing multiple hydroxyl groups [1] [2].
Sodium glycocholate belongs to the glycine-conjugated bile salt family, contrasting with taurine-conjugated variants like sodium taurocholate. Structural differences in the amino acid moiety influence aggregation behavior:
Mixed Aggregation Studies:
Electrospray ionization mass spectrometry (ESI-MS) and small-angle X-ray scattering (SAXS) reveal that sodium glycocholate inhibits the growth of sodium glycodeoxycholate aggregates. At a 1:1 molar ratio, hydrodynamic radii decrease by 15–20%, shifting from cylindrical to globular morphologies [5] [6].
Table 3: Structural Comparison of Conjugated Bile Salts
Property | Sodium Glycocholate | Sodium Taurocholate |
---|---|---|
Conjugated Amino Acid | Glycine | Taurine |
Hydroxyl Groups | 3α, 7α, 12α | 3α, 7α, 12α |
Micellar Shape | Globular | Cylindrical |
Critical Micellar Conc | 4–6 mM | 2–4 mM |
The glycine moiety’s compact size reduces steric hindrance, enabling tighter packing in mixed micelles [5] [6].
The mixed anhydride method represents the most widely employed synthetic approach for glycocholate sodium production. This process involves the formation of a mixed anhydride between cholic acid and alkyl chloroformates, providing an activated intermediate for subsequent glycine conjugation [1].
The optimal conditions for mixed anhydride formation require careful temperature control. The reaction proceeds most efficiently when cholic acid is suspended in acetone or aqueous acetone in the presence of a base at ambient temperature (18-25°C) [1]. The suspension is then cooled to 0°C to +5°C before the addition of the alkyl chloroformate reagent [1]. This temperature reduction is critical for preventing decomposition of the mixed anhydride and maintaining reaction selectivity.
Triethylamine and tributylamine serve as the preferred bases for this transformation [1]. These tertiary amines facilitate the formation of the cholic acid anion while providing sufficient basicity to neutralize the hydrogen chloride generated during the reaction. The choice of base significantly influences the reaction rate and product quality. Research has demonstrated that triethylamine provides faster anhydride formation compared to other bases, with maximum yield achieved within 2 minutes under optimal conditions [2].
Ethyl chloroformate emerges as the preferred chloroformate reagent due to its optimal balance of reactivity and stability [1]. Alternative chloroformates such as methyl chloroformate and propyl chloroformate have been investigated, but ethyl chloroformate consistently provides superior yields and fewer side products. The reaction mechanism involves nucleophilic attack by the carboxylate anion of cholic acid on the carbonyl carbon of the chloroformate, forming the mixed anhydride with concurrent elimination of chloride ion [1].
The mixed anhydride formation reaction typically requires 20 minutes for completion under the specified conditions [1]. During this time, the reaction mixture must be maintained at the reduced temperature to prevent thermal decomposition of the activated intermediate. The resulting mixed anhydride suspension contains both the desired product and the hydrochloride salt of the base, which must be removed prior to the subsequent aminolysis step.
The aminolysis reaction between the mixed anhydride and glycine represents the key step in glycocholate sodium formation. This process involves the nucleophilic attack of glycine on the activated carbonyl carbon of the mixed anhydride, resulting in amide bond formation and release of the alkyl carbonate leaving group [1].
Optimal glycine conjugation occurs when the mixed anhydride is treated with an aqueous solution of glycine ester at controlled pH and temperature conditions. The reaction proceeds most efficiently at temperatures between 20°C and 28°C, with pH maintained in the range of 7.0 to 7.5 [1]. These conditions ensure adequate nucleophilicity of the glycine nitrogen while preventing hydrolysis of the mixed anhydride.
The reaction time for aminolysis typically ranges from 10 to 14 hours, with 12 hours being the most commonly employed duration [1]. This extended reaction time is necessary to achieve complete conversion of the mixed anhydride to the glycine conjugate. The reaction is performed under continuous stirring to ensure adequate mixing of the aqueous and organic phases.
The use of glycine ethyl ester rather than free glycine provides several advantages for the conjugation reaction. The ester form exhibits enhanced solubility in the reaction medium and reduced tendency for zwitterion formation, which can interfere with the nucleophilic attack [1]. Following conjugation, the ester group is hydrolyzed under basic conditions to yield the final carboxylic acid product.
pH control during the aminolysis reaction is critical for achieving optimal yields. The reaction medium must be maintained at pH 7.0 to 7.5 to ensure that the glycine amino group remains predominantly in its free base form [1]. Lower pH values result in protonation of the amino group, significantly reducing its nucleophilicity and reaction rate. Conversely, higher pH values can promote hydrolysis of the mixed anhydride, leading to reduced yields.
The stoichiometry of the aminolysis reaction requires careful optimization. Excess glycine ester is typically employed to drive the reaction to completion, with molar ratios of 1.2:1 to 1.5:1 (glycine ester:mixed anhydride) providing optimal results [1]. Higher ratios do not significantly improve yields but increase the complexity of product isolation and purification.
The enzymatic biosynthesis of glycocholate sodium in mammalian systems represents a complex multi-step process involving multiple enzymatic transformations. This pathway provides insights into the natural production mechanisms and offers potential alternatives for biotechnological synthesis approaches.
The biosynthetic pathway begins with cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the rate-limiting step in bile acid synthesis [3] [4]. This microsomal cytochrome P450 enzyme converts cholesterol to 7α-hydroxycholesterol, initiating the neutral or classic pathway of bile acid synthesis [4]. CYP7A1 is located in the endoplasmic reticulum and requires molecular oxygen and NADPH-cytochrome P450 reductase for catalytic activity [4].
The regulation of CYP7A1 represents a critical control point in glycocholate sodium biosynthesis. The enzyme is subject to feedback inhibition by bile acids through the farnesoid X receptor (FXR) pathway [4]. Bile acid activation of FXR leads to increased expression of small heterodimer partner (SHP), which associates with liver receptor homolog-1 (LRH-1) to repress CYP7A1 transcription [4]. This regulatory mechanism ensures appropriate bile acid pool size and prevents excessive accumulation.
Following the initial hydroxylation, 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) converts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one (C4) [3]. This transformation involves oxidation of the 3β-hydroxyl group to a ketone and isomerization of the Δ5 double bond to the Δ4 position. The C4 intermediate serves as a serum biomarker for bile acid synthesis activity and reflects the overall rate of the neutral pathway [3].
Sterol 12α-hydroxylase (CYP8B1) determines the ratio of cholic acid to chenodeoxycholic acid production [3]. This enzyme catalyzes the 12α-hydroxylation of C4 and subsequent intermediates, directing the pathway toward cholic acid synthesis. The expression and activity of CYP8B1 are regulated by multiple factors, including nutritional status, circadian rhythm, and hormonal influences [3].
The alternative or acidic pathway of bile acid synthesis is initiated by sterol 27-hydroxylase (CYP27A1), located in the inner mitochondrial membrane [3]. This enzyme catalyzes the hydroxylation of cholesterol and oxysterols at the 27-position, producing intermediates that are subsequently converted to bile acids. The alternative pathway becomes more prominent under certain physiological conditions and contributes to the overall bile acid pool [3].
The final steps of glycocholate sodium biosynthesis involve conjugation of cholic acid with glycine through the sequential action of bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT) [5] [6]. BACS activates cholic acid to its coenzyme A ester, while BAAT catalyzes the formation of the amide bond between the activated bile acid and glycine [5] [6].
BAAT represents the sole enzyme responsible for bile acid conjugation in humans and is localized primarily to peroxisomes in hepatocytes [5] [7]. The enzyme utilizes a catalytic triad consisting of cysteine-235, aspartate-328, and histidine-362 for its acyltransferase activity [5]. The peroxisomal localization of BAAT requires that unconjugated bile acids be transported into these organelles for conjugation [7].
The enzymatic conjugation process involves three distinct steps: adenylation of the bile acid carboxyl group, formation of the bile acid-CoA ester, and transfer of the bile acid moiety to glycine [5]. The reaction is highly specific for bile acids and exhibits Michaelis-Menten kinetics with glycine as the amino acid substrate [5]. The conjugation process significantly increases the water solubility of bile acids and prevents their passive absorption through intestinal membranes [8].
The purification of glycocholate sodium for research-grade applications requires sophisticated separation technologies capable of achieving high purity levels while maintaining acceptable yields. Multiple complementary approaches are employed, each addressing specific aspects of the purification challenge.
High-performance liquid chromatography (HPLC) represents the gold standard for analytical separation and quantification of glycocholate sodium [9]. The technique employs reverse-phase C18 silica gel columns with acetonitrile, ammonium formate, and formic acid as mobile phase components [9]. The method provides excellent resolution of glycocholate sodium from related bile acid conjugates and impurities, with detection limits typically reaching 0.1 ng/mL [9].
The chromatographic separation is optimized through careful selection of gradient conditions and column parameters. Baseline resolution of glycocholate sodium from structurally similar compounds requires relatively long chromatographic gradients, which can limit high-throughput applications [10]. Detection is typically performed using ultraviolet (UV) absorbance, though the weak UV absorption of bile acids often necessitates derivatization for enhanced sensitivity [9].
Liquid chromatography-mass spectrometry (LC-MS) provides superior specificity and sensitivity compared to UV detection methods [9]. The technique enables simultaneous quantification of multiple bile acid species with high precision and accuracy. Sample preparation typically involves protein precipitation using acetonitrile or methanol, followed by centrifugation and analysis of the supernatant [9].
Thin layer chromatography (TLC) offers a simple and cost-effective approach for qualitative analysis and purity assessment [9]. The technique can distinguish between free bile acids and glycine-conjugated forms, though it lacks the specificity required for isomer separation [9]. TLC is commonly employed for routine quality control applications where detailed quantitative analysis is not required.
Capillary electrophoresis represents a specialized technique for bile acid analysis, offering high efficiency with minimal sample requirements [9]. The method utilizes high-voltage direct current electric fields to separate charged species based on their electrophoretic mobility. Capillary isokinetic electrophoresis and micellar electrokinetic capillary chromatography are the most commonly employed variants for bile acid analysis [9].
The addition of cyclodextrin derivatives to the electrophoretic buffer enhances separation selectivity through formation of inclusion complexes with bile acids [9]. Dimethyl-β-cyclodextrin and trimethyl-β-cyclodextrin are frequently employed as chiral selectors, improving the resolution of structurally similar compounds [9].
Recrystallization provides an effective final purification step for obtaining high-purity glycocholate sodium. The process involves dissolving the crude product in ethanol followed by dilution with water to induce crystallization [11]. The crystallization conditions must be carefully optimized to achieve the desired crystal form and purity level. Glycocholate sodium typically crystallizes as small needles from ethanol-water mixtures, with yields of 94% achievable through proper optimization [11].
The recrystallization process can be enhanced through the use of activated carbon treatment to remove colored impurities and careful control of cooling rates to promote uniform crystal growth [11]. Multiple recrystallization cycles may be required to achieve research-grade purity specifications.
Ion exchange chromatography provides an alternative approach for removing ionic impurities from glycocholate sodium preparations [12]. The technique is particularly effective for removing residual inorganic salts and charged organic impurities that may interfere with biological applications. Both cation and anion exchange resins can be employed depending on the specific impurity profile.
Solid-phase extraction (SPE) offers selective concentration and purification of glycocholate sodium from complex matrices [9]. The technique utilizes specialized sorbent materials that exhibit specific interactions with bile acids, allowing for selective retention and elution. SPE is particularly valuable for sample preparation prior to analytical determinations.
The quality control of research-grade glycocholate sodium requires comprehensive analytical testing to ensure compliance with stringent purity and performance specifications. Multiple analytical techniques are employed to assess different aspects of product quality and consistency.
Purity determination represents the most critical quality control parameter for research-grade glycocholate sodium. Thin layer chromatography (TLC) provides a rapid screening method for purity assessment, with specifications typically requiring ≥95% purity [13]. The TLC method involves spotting the sample on silica gel plates and developing with appropriate solvent systems to separate the main component from impurities [13].
High-performance liquid chromatography (HPLC) offers superior precision and accuracy for purity determination, with research-grade specifications typically requiring ≥97-98% purity [13] [14]. The HPLC method employs reverse-phase separation with UV detection, providing quantitative determination of the main component and identification of related impurities [15].
Water content determination by Karl Fischer titration represents a critical quality control test for glycocholate sodium hydrates [13]. The specification typically requires ≤10% water content to ensure product stability and accurate dosing in research applications [13]. The Karl Fischer method provides precise and accurate determination of both free and bound water content.
Physical appearance assessment involves visual inspection of the product for color, particle size, and flowability characteristics [13]. Research-grade glycocholate sodium should appear as a white to off-white powder with uniform particle size distribution and good flow properties [13]. Any discoloration or clumping may indicate degradation or contamination.
Melting point determination provides information about product purity and crystal form [1]. Pure glycocholate sodium exhibits a melting point range of 140-142°C, with broader ranges indicating the presence of impurities [1]. The melting point is determined using standardized melting point apparatus with appropriate temperature calibration.
pH measurement of 1% aqueous solutions provides information about product stability and potential for hydrolysis [13]. The pH should typically fall within the range of 7.0-8.0 for stable glycocholate sodium preparations [13]. Significant deviations from this range may indicate decomposition or contamination.
Heavy metals testing ensures the absence of toxic metal contaminants that could interfere with biological applications [13]. Specifications typically require ≤20 ppm total heavy metals, with individual limits for specific metals such as lead, mercury, and cadmium [13]. Testing is performed using atomic absorption spectroscopy or inductively coupled plasma methods.
Residual solvents analysis ensures compliance with International Conference on Harmonisation (ICH) guidelines for organic volatile impurities [13]. Gas chromatography with headspace sampling is employed to quantify residual solvents from the synthesis and purification processes [13]. Both individual and total limits are established based on the toxicity classification of each solvent.
Microbial limits testing ensures the absence of harmful microorganisms in the final product [13]. Testing follows United States Pharmacopeia (USP) methods for total aerobic count, yeast and mold count, and absence of specific pathogens [13]. These tests are particularly important for products intended for cell culture applications.
Endotoxin testing using the Limulus Amebocyte Lysate (LAL) assay ensures the absence of bacterial endotoxins that could interfere with biological systems [13]. Specifications typically require ≤5 endotoxin units per milligram of product [13]. This test is critical for products used in cell culture and in vivo research applications.
Optical rotation measurement provides information about the stereochemical purity of glycocholate sodium [13]. The compound exhibits characteristic optical rotation values that serve as an identity test and indicator of stereochemical integrity [13]. Significant deviations from expected values may indicate epimerization or contamination with stereoisomers.
Loss on drying determination quantifies the total volatile content of the product, including water and organic solvents [13]. Specifications typically require ≤5% loss on drying to ensure product stability and accurate dosing [13]. The test is performed using standardized drying ovens with precise temperature and time controls.